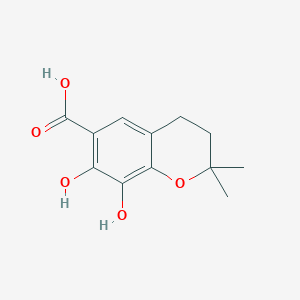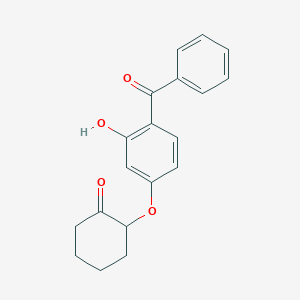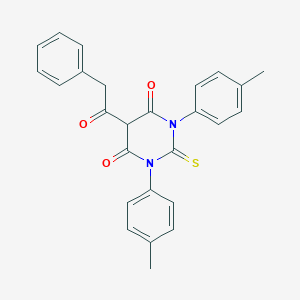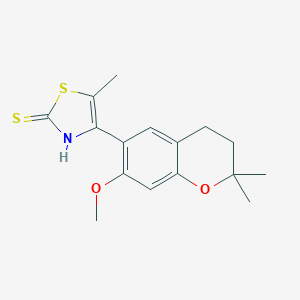![molecular formula C18H22O4 B284030 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of benzochromene derivatives. BMBC has been the subject of scientific research due to its potential therapeutic uses and its unique structure.
作用機序
The mechanism of action of 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but studies have shown that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to activate certain signaling pathways in cells that promote cell death, such as the p53 pathway. Additionally, this compound has been shown to scavenge free radicals and inhibit oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have low toxicity in animal models, making it a potentially safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
将来の方向性
There are several future directions for research on 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One direction is to further explore its potential therapeutic uses in cancer and neurodegenerative diseases. Studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other drugs. Another direction is to explore the structure-activity relationship of this compound and related compounds, in order to identify more potent and selective analogs. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a synthetic compound with potential therapeutic uses in cancer and neurodegenerative diseases. Its unique structure and multiple pathways of action make it an interesting subject of scientific research. Further studies are needed to fully understand its pharmacology and potential clinical applications.
合成法
The synthesis of 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the condensation of 3-methoxy-4-hydroxybenzaldehyde and 4-butoxyacetophenone in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then refluxed in ethanol for several hours, after which the product is obtained by filtration and recrystallization. The yield of this compound is typically around 60-70%, and the purity can be confirmed by NMR and IR spectroscopy.
科学的研究の応用
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been the subject of scientific research due to its potential therapeutic uses in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C18H22O4 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
4-butoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H22O4/c1-3-4-11-21-17-15(20-2)10-9-13-12-7-5-6-8-14(12)18(19)22-16(13)17/h9-10H,3-8,11H2,1-2H3 |
InChIキー |
GUWPAQSDMNZHFW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
正規SMILES |
CCCCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)


![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
